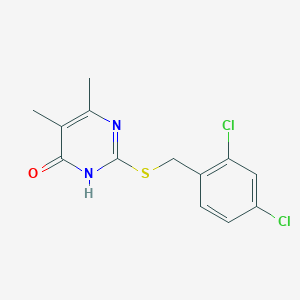

2-((2,4-dichlorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “2-((2,4-dichlorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one” is represented by the linear formula C22H16Cl2N2OS . This indicates that the compound contains 22 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Scientific Research Applications

Synthesis Techniques and Characterization

- Research has been conducted on synthesizing pyridopyrimidines and their derivatives, including compounds similar to "2-((2,4-dichlorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one," through various methods. Studies include the cyclocondensation reactions and S-alkylation under phase transfer conditions, aiming to explore the chemical properties and potential applications of these compounds (Dave & Patel, 2001).

Quantum Chemical Calculations and Cytotoxic Activity

- Quantum chemical calculations have been utilized to determine the molecular properties of pyrimidin-4(3H)-one derivatives. These studies provide insights into the compound's electronic structure, which is crucial for understanding its reactivity and potential as a cytotoxic agent against various cancer cell lines (Kökbudak et al., 2020).

Antiviral Research

- The anti-HIV-1 activity of pyrimidin-4(3H)-one derivatives has been explored, showing that certain derivatives can inhibit the reproduction of the human immunodeficiency virus in vitro. This research paves the way for developing new antiviral drugs based on the structural framework of pyrimidin-4(3H)-one (Novikov et al., 2004).

Photochemical and Electrochemical Studies

- The photochemical and electrochemical behaviors of 2-thiopyrimidine derivatives have been studied, revealing the potential for these compounds in developing photosensitive materials. Such materials could be used in photovoltaic cells or as photo-switchable molecular devices (Wrona et al., 1975).

Analgesic and Anti-inflammatory Properties

- Some derivatives have been synthesized and tested for their analgesic and anti-inflammatory properties. This research indicates the potential for developing new therapeutic agents based on the pyrimidin-4(3H)-one scaffold for treating pain and inflammation (Alagarsamy et al., 2007).

Mechanism of Action

- Microtubule Reorganization : DCBT causes a dramatic reorganization of microtubules in cells. Most normal microtubules disappear, and the remaining tubulin-containing structures appear bundled or aggregated .

- Inhibition of Tubulin Polymerization : DCBT irreversibly inhibits in vitro polymerization of purified tubulin. It binds to tubulin after a prolonged preincubation, affecting microtubule assembly .

- ADME Properties :

Mode of Action

Pharmacokinetics

Safety and Hazards

As with any chemical, handling “2-((2,4-dichlorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one” requires appropriate safety measures. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should assume responsibility for confirming the product’s identity and/or purity, and for understanding its potential hazards.

Properties

IUPAC Name |

2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dimethyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2OS/c1-7-8(2)16-13(17-12(7)18)19-6-9-3-4-10(14)5-11(9)15/h3-5H,6H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAFNCRONFZICF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)SCC2=C(C=C(C=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2877179.png)

![1-[(4-fluorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea](/img/structure/B2877181.png)

![3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2877182.png)

![4-cyano-N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2877190.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2877194.png)

![5-(2-methoxyethyl)-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2877195.png)

![N2-cyclopropyl-N4-[(2,4-difluorophenyl)methyl]-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2877196.png)

![1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2877197.png)

![N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)